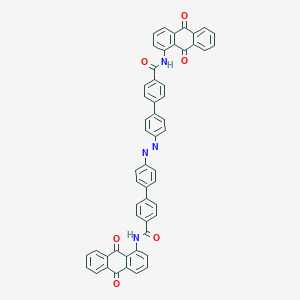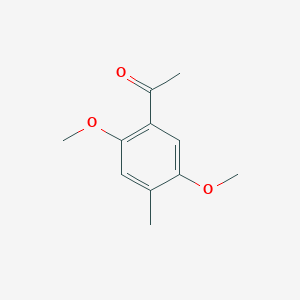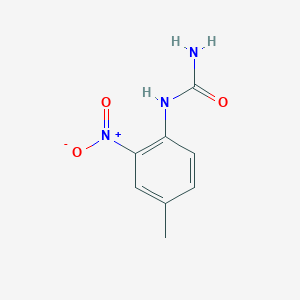
Carbonate basique de nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) carbonate, also known as nickel carbonate, is a compound composed of nickel, carbon, and oxygen with the chemical formula of NiCO3. It is a white, odorless, hygroscopic powder that is insoluble in water. Nickel(II) carbonate is often used in the production of nickel-based alloys, pigments, catalysts, and electroplating. It is also used in the production of ceramics, glass, and enamels. Additionally, nickel(II) carbonate is used in the production of a variety of pharmaceuticals, including antacids and antiseptics.
Applications De Recherche Scientifique
Analyse de la microstructure en métallurgie
Le carbonate basique de nickel (BNC) subit diverses transformations de phase lors des processus d'oxydation et de réduction, qui sont essentielles à la production de nickel métallique. Des études ont montré que la compréhension de ces transformations de phase est essentielle pour contrôler la microstructure du nickel, ce qui affecte à son tour ses propriétés mécaniques . L'évolution de la microstructure pendant la production industrielle de nickel à partir de BNC a été minutieusement étudiée, fournissant des informations sur la production de nickel de haute qualité avec de faibles teneurs en oxygène et en soufre .
Catalyse dans les réactions chimiques
Le BNC sert de catalyseur dans plusieurs réactions chimiques. Par exemple, il est utilisé pour produire du peroxyde d'hydrogène (H2O2) sur des cathodes en carbone . Les propriétés catalytiques du BNC sont exploitées dans divers processus industriels, notamment la synthèse de produits chimiques et des applications environnementales.
Développement des supercondensateurs
Dans le domaine du stockage de l'énergie, le BNC est utilisé pour synthétiser des nanoparticules de cobaltate de nickel spinelle (NiCo2O4). Ces nanoparticules sont utilisées dans les supercondensateurs, qui sont des dispositifs qui stockent et libèrent rapidement de l'énergie . Le développement de supercondensateurs avec BNC contribue à l'avancement des systèmes de stockage d'énergie haute performance.
Synthèse de nanomatériaux
Le BNC est un précurseur pour la préparation de disulfure de nickel nanocristallin par des réactions à l'état solide . Cette application est importante dans le domaine de la nanotechnologie, où les nanomatériaux sont conçus pour leurs propriétés uniques et leurs utilisations potentielles dans l'électronique, la médecine et d'autres domaines.
Electrodéposition et traitement de surface
En électrodéposition, le BNC est utilisé pour ajuster le pH des bains de placage au nickel et comme intermédiaire dans la purification hydrometallurgique du nickel à partir de ses minerais . Il joue un rôle crucial pour garantir la qualité et l'adhérence du revêtement en nickel au matériau de support.
Fabrication de céramiques et d'émaux
Le BNC trouve une application dans la production de couleurs céramiques et d'émaux. Ses propriétés chimiques contribuent à la coloration et à la finition souhaitées des produits céramiques . En outre, il est utilisé comme précurseur de catalyseurs utilisés dans les applications céramiques.
Mécanisme D'action
Target of Action
Basic nickel(II) carbonate, with the formula Ni4CO3(OH)6(H2O)4 , is a paramagnetic green solid that primarily targets the production of nickel from its ores and is used in electroplating of nickel . It can also serve as a desulfurizer in industrial settings such as natural gas, liquefied petroleum gas, and refineries . Furthermore, it can act as a catalyst in the ethylation reaction .
Mode of Action
The compound interacts with its targets through a series of oxidation and reduction processes . These processes involve a number of elemental reactions and fundamental phenomena, including solid-precursor decomposition, reduction reactions, oxidation reactions, gas- and solid-phase mass transfer, and sintering .
Biochemical Pathways
The biochemical pathways affected by basic nickel(II) carbonate are complex and involve changes in phase, product surface, and internal microstructures . The phenomena affecting the final-product microstructure include chemical changes (i.e., decomposition, reduction reactions, and oxidation reactions), NiO and Ni recrystallization and grain growth, NiO and Ni sintering and densification, and agglomeration of the NiO and Ni particles .
Pharmacokinetics
, which may impact its absorption and distribution. It reacts with acids to produce carbon dioxide , which could influence its metabolism and excretion.
Result of Action
The result of the action of basic nickel(II) carbonate is the production of nickel from its ores . The compound undergoes a series of chemical changes, including decomposition, reduction reactions, and oxidation reactions . These reactions result in changes in the physical and chemical characteristics of the samples, leading to the production of nickel .
Action Environment
The action of basic nickel(II) carbonate is influenced by environmental factors such as temperature, reduction/oxidation time, and partial pressure of hydrogen . For instance, increasing the temperature and reduction time increases the extent of oxygen and sulfur removal . Decreasing the hydrogen partial pressure tenfold lowers the extent of oxygen removal and results in the formation of residual nio (incomplete reduction) . Therefore, it is recommended that the actual process is carried out at temperatures below 600 °C to avoid the formation of this residual NiO .
Safety and Hazards
Nickel(II) Carbonate is classified as Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Carc. 1A Inhalation - Muta. 2 - Repr. 1B - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT RE 1 Inhalation . It is recommended to avoid contact with skin, eyes or clothing and use personal protective equipment as required .
Orientations Futures
A systematic investigation has been carried out to determine the effects of temperature, reduction/oxidation time, and partial pressure of hydrogen on the extent of the oxygen and sulfur removal during basic nickel carbonate (BNC) processing under laboratory conditions . As a result of these studies, it is recommended that the actual process is carried out at temperatures below 600 °C to avoid the formation of this residual NiO .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Basic Nickel(II) Carbonate are primarily observed in its interactions with other compounds during the nickel production process. It undergoes decomposition, reduction reactions, and oxidation reactions . These reactions are complex and involve both gas and solid phases .
Molecular Mechanism
The molecular mechanism of Basic Nickel(II) Carbonate primarily involves its decomposition into nickel oxide and its subsequent reduction to nickel metal . These processes are influenced by factors such as temperature, reduction/oxidation time, and partial pressure of hydrogen .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Basic Nickel(II) Carbonate are observed over time during the nickel production process. Increasing the temperature and reduction time increases the extent of oxygen and sulfur removal . Decreasing the hydrogen partial pressure tenfold lowers the extent of oxygen removal and results in the formation of residual nickel oxide .
Metabolic Pathways
The metabolic pathways involving Basic Nickel(II) Carbonate are primarily related to its role in nickel production. The compound undergoes a series of chemical changes, including decomposition, reduction, and oxidation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Basic nickel(II) carbonate involves the reaction of nickel(II) chloride hexahydrate with sodium carbonate in water, followed by the addition of ammonium hydroxide to precipitate the Basic nickel(II) carbonate.", "Starting Materials": [ "Nickel(II) chloride hexahydrate", "Sodium carbonate", "Water", "Ammonium hydroxide" ], "Reaction": [ "Dissolve 10 g of nickel(II) chloride hexahydrate in 100 mL of water", "Add 5 g of sodium carbonate to the solution and stir until completely dissolved", "Heat the solution to 70°C and maintain for 30 minutes", "Add 10 mL of ammonium hydroxide to the solution and stir for 10 minutes", "Filter the solution to collect the precipitate, Basic nickel(II) carbonate", "Wash the precipitate with water and dry at 60°C for 2 hours" ] } | |
Numéro CAS |
12607-70-4 |
Formule moléculaire |
CH4Ni3O7 |
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
nickel(2+);carbonate;tetrahydroxide |
InChI |
InChI=1S/CH2O3.3Ni.4H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;;;4*1H2/q;3*+2;;;;/p-6 |
Clé InChI |
ATYNVYNPWGEMMI-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].O.O.O.O.[Ni].[Ni].[Ni+2] |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2] |
Autres numéros CAS |
12607-70-4 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the magnetic properties of compounds like Ni1−xCuxCr2O4, and what role does basic nickel(II) carbonate play in their synthesis?
A1: Understanding the magnetic properties of mixed metal oxides like Ni1−xCuxCr2O4 is crucial for their potential applications in various fields, including electronics and catalysis. Basic nickel(II) carbonate serves as a precursor material in the solid-state synthesis of these compounds. [] Researchers use it alongside other metal carbonates, ensuring a controlled stoichiometry and facilitating the formation of the desired mixed metal oxide at high temperatures. []
Q2: The provided research mentions synthesizing Ni1−xCuxCr2O4 at 800°C. How does the thermal stability of basic nickel(II) carbonate contribute to this synthesis process?
A2: Basic nickel(II) carbonate decomposes at high temperatures, releasing carbon dioxide and forming nickel(II) oxide. This thermal decomposition is a crucial step in the solid-state reaction, allowing for the subsequent formation of the desired mixed metal oxide structure. [] The controlled decomposition ensures a homogeneous product with the desired composition.
Q3: Besides solid-state synthesis, are there other applications of basic nickel(II) carbonate in chemical research?
A3: Yes, basic nickel(II) carbonate can also be utilized in molten salt reactions. For instance, research explores its reaction with iron(II) oxalate in a molten lithium carbonate-sodium carbonate-potassium carbonate eutectic. [] This highlights the versatility of basic nickel(II) carbonate as a reagent in different chemical environments, expanding its potential applications in materials science and inorganic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















